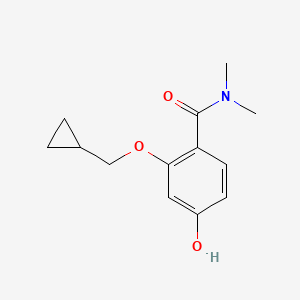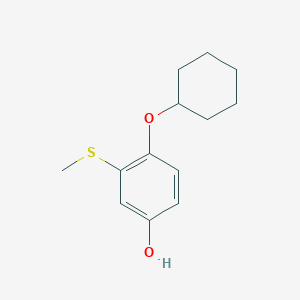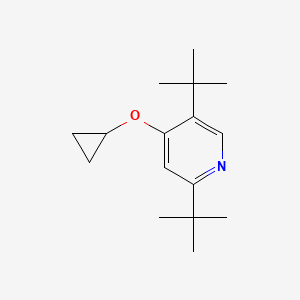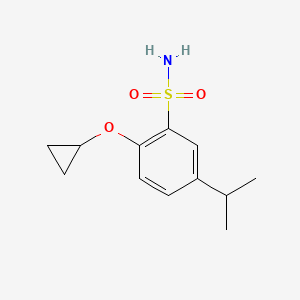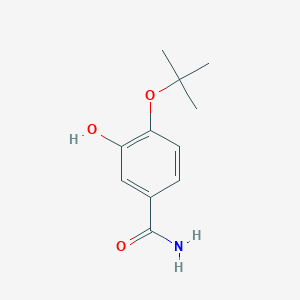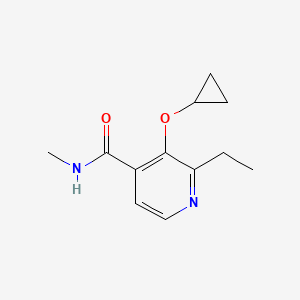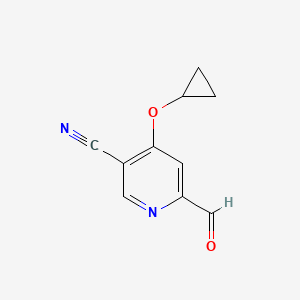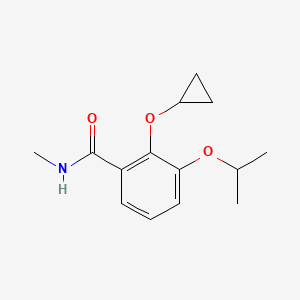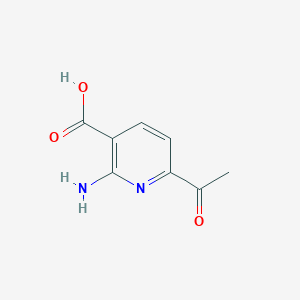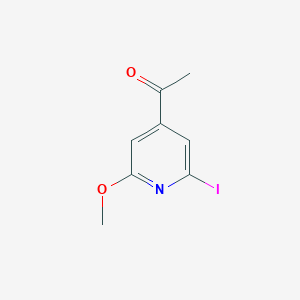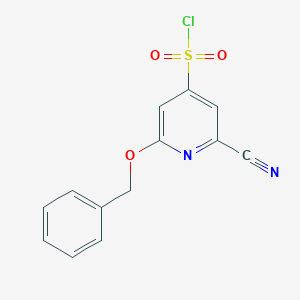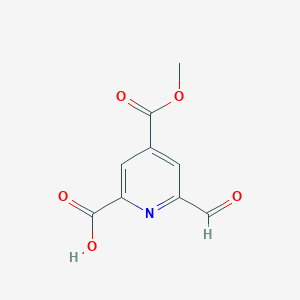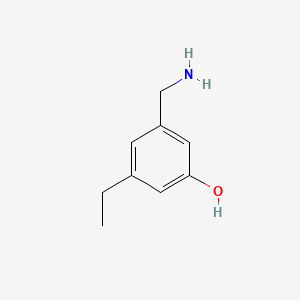
3-(Aminomethyl)-5-ethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-5-ethylphenol is an organic compound that belongs to the class of phenols It consists of a phenol group substituted with an aminomethyl group at the 3-position and an ethyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-ethylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 3-hydroxybenzaldehyde with ethyl bromide to form 3-ethyl-5-hydroxybenzaldehyde. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the reductive amination step.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-5-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Primary amines
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
3-(Aminomethyl)-5-ethylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-5-ethylphenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenol group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Aminomethyl)-5-methylphenol: Similar structure but with a methyl group instead of an ethyl group.
3-(Aminomethyl)-5-isopropylphenol: Similar structure but with an isopropyl group instead of an ethyl group.
3-(Aminomethyl)-5-tert-butylphenol: Similar structure but with a tert-butyl group instead of an ethyl group.
Uniqueness
3-(Aminomethyl)-5-ethylphenol is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
3-(aminomethyl)-5-ethylphenol |
InChI |
InChI=1S/C9H13NO/c1-2-7-3-8(6-10)5-9(11)4-7/h3-5,11H,2,6,10H2,1H3 |
Clé InChI |
UYLFJXMRQILVRR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


